molecular formula C11H22N2O B8378596 3-[(Hexylamino)carbonyl]pyrrolidine

3-[(Hexylamino)carbonyl]pyrrolidine

Cat. No. B8378596
M. Wt: 198.31 g/mol
InChI Key: MIBYLRRFXBMJQC-UHFFFAOYSA-N
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Patent
US03976660

Procedure details

By substituting the 3-carboxy-1-phenylmethyloxycarbonylpyrrolidine obtained in Example 10 for the N-carbobenzoxy-DL-proline p-nitrophenyl ester in the procedure of Example 2, 3-[(hexylamino)carbonyl]pyrrolidine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5]1)([OH:3])=O.[N+:19]([C:22]1[CH:27]=[CH:26][C:25](OC(=O)C2CCCN2C(OCC2C=CC=CC=2)=O)=[CH:24][CH:23]=1)([O-])=O>>[CH2:22]([NH:19][C:1]([CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1)=[O:3])[CH2:23][CH2:24][CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1CN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(C1N(CCC1)C(=O)OCC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC(=O)C1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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